2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid, commonly known as Febuxostat, is a synthetic compound primarily recognized for its role as a xanthine oxidase inhibitor. [] While its therapeutic applications are outside the scope of this report, its biochemical properties make it a subject of interest in various scientific research domains.
2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a carboxylic acid group, and a sec-butoxy substituent. This compound is identified by the CAS number 1335202-59-9 and has garnered interest in various scientific fields due to its potential biological activities and applications.
The compound is often associated with pharmaceutical research, particularly in the context of drug development. It has been identified as an impurity in febuxostat, a medication used to treat gout by reducing uric acid levels in the blood. This association highlights its relevance in medicinal chemistry and pharmacology.
2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid falls under the category of thiazole derivatives. Its classification can be summarized as follows:
The synthesis of 2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid typically involves several steps. One common approach is the Hantzsch thiazole synthesis, which includes:
Industrial production may utilize advanced techniques such as high-pressure reactors and continuous flow processes to enhance yield and purity. Optimizing reaction conditions is crucial for achieving consistent quality.
The molecular structure of 2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid features:
CC(C)CC1=C(SC(=N1)C(=O)O)C=C(C=C2C(=C(C=C(C=C2)C#N)C(C)C)O)
This compound can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include:
The mechanism of action for 2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various biological responses depending on the context of use. The precise pathways are still under investigation, particularly regarding its potential therapeutic effects.
2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid has several important applications in scientific research:
This compound's unique structure and properties make it a valuable subject for ongoing research across multiple scientific disciplines.
2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid (CAS 1335202-59-9) was first identified during the quality control development of febuxostat, a non-purine xanthine oxidase inhibitor approved for hyperuricemia and gout. This compound emerges as a structural isomer impurity of febuxostat, differing solely in the alkoxy chain configuration. In febuxostat’s active pharmaceutical ingredient (API), the phenyl group at the 2-position of the thiazole ring is substituted with a 3-cyano-4-hydroxyphenyl moiety etherified with a n-butoxy group. The sec-butoxy isomer arises when the ether linkage involves a secondary butyl group (─OCH(CH₃)CH₂CH₃) instead of the linear n-butyl chain (─OCH₂CH₂CH₂CH₃) [1] [4] [9].
The significance of this impurity lies in its role as a chemical marker for manufacturing process validation. Its detection and quantification are mandated by regulatory agencies to ensure febuxostat’s purity. Analytical methods like HPLC and mass spectrometry distinguish it from febuxostat based on subtle differences in polarity and retention time. The United States Pharmacopeia (USP) lists it as "Febuxostat Related Compound D" and offers certified reference standards (25 mg, $600) for quality testing [2] [9]. Commercial suppliers provide the compound at varying price points, reflecting its analytical importance:
Table 1: Key Chemical Properties of 2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic Acid
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₆H₁₆N₂O₃S | HRMS |
Molecular Weight | 316.37 g/mol | Calculated |
Boiling Point | 536.6 ± 60.0 °C | Predicted |
Density | 1.31 ± 0.1 g/cm³ | Predicted |
Solubility | Slight in DMSO, Methanol | Experimental |
pKa | 2.49 ± 0.10 | Predicted |
The compound’s synthesis typically involves nucleophilic substitution of 4-fluoro-3-cyanophenyl intermediates with sec-butanol, followed by thiazole ring formation via Hantzsch condensation [4]. Its crystalline solid form (pale yellow) and spectroscopic profiles (SMILES: O=C(O)C1=C(N=C(S1)C2=CC=C(C(C#N)=C2)OC(CC)C)C) facilitate identification in API batches [1] [4].
This sec-butoxy isomer has contributed critically to understanding structure-activity relationships (SAR) of febuxostat-like xanthine oxidase inhibitors (XOIs). Although pharmacologically inactive as a XOI itself, its existence highlighted the stereoelectronic sensitivity of xanthine oxidase’s active site. Key SAR insights include:
Table 2: Comparative Analysis of Febuxostat and Its sec-Butoxy Isomer
Parameter | Febuxostat (n-butoxy) | sec-Butoxy Isomer |
---|---|---|
Xanthine Oxidase IC₅₀ | 0.6 nM | >10 µM (inactive) |
CAS Number | 144060-53-7 | 1335202-59-9 |
Molecular Weight | 316.37 g/mol | 316.37 g/mol |
Role | Therapeutic API | Process-Related Impurity |
Regulatory Designation | USP Febuxostat RS | USP Related Compound D |
Research on this impurity has also propelled analytical innovation. For example:
Furthermore, studies on febuxostat’s mechanism—informed by impurity profiling—show it inhibits both oxidized and reduced xanthine oxidase forms, unlike allopurinol [3] [10]. This dual inhibition enables superior uric acid reduction (25–70% at 10–120 mg/day) [3], underscoring the pharmacophore’s precision. The sec-butoxy isomer remains indispensable for validating febuxostat’s structural integrity during scale-up and formulation, ensuring batch-to-batch efficacy and safety [1] [2] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7